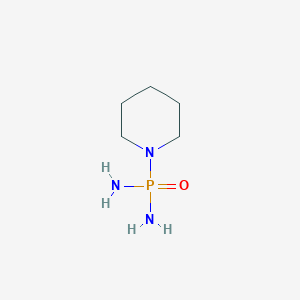![molecular formula C22H16N4O22S6 B14692405 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid CAS No. 27728-44-5](/img/structure/B14692405.png)
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is a complex organic compound with the molecular formula C22H16N4O22S6 and a molecular weight of 880.766 g/mol . This compound is known for its intricate structure, which includes multiple sulfonic acid groups and hydrazinylidene linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions can result in the formation of hydrazine derivatives .
Scientific Research Applications
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is widely used in scientific research due to its unique chemical properties In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazinylidene groups can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Compared to other similar compounds, 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of hydrazinylidene and sulfonic acid groups. Similar compounds include 2,7-Naphthalenedisulfonic acid derivatives and other hydrazinylidene-substituted naphthalene compounds . These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
27728-44-5 |
|---|---|
Molecular Formula |
C22H16N4O22S6 |
Molecular Weight |
880.8 g/mol |
IUPAC Name |
4,5-dihydroxy-3,6-bis[(2-hydroxy-3,5-disulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O22S6/c27-19-10(3-8(49(31,32)33)5-14(19)53(43,44)45)23-25-17-12(51(37,38)39)1-7-2-13(52(40,41)42)18(22(30)16(7)21(17)29)26-24-11-4-9(50(34,35)36)6-15(20(11)28)54(46,47)48/h1-6,27-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
NRCDCCPVJJUVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


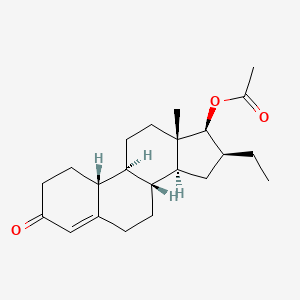

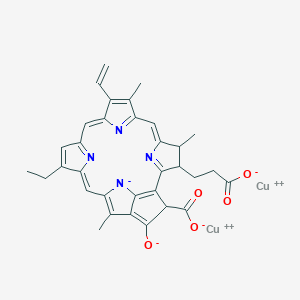
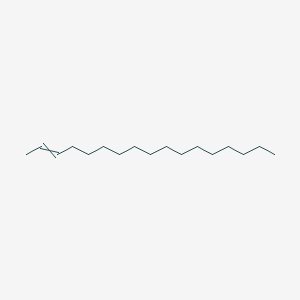

![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)

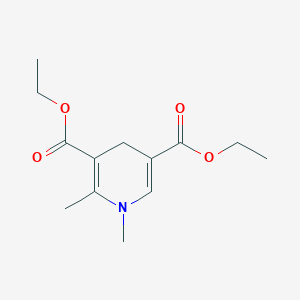
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

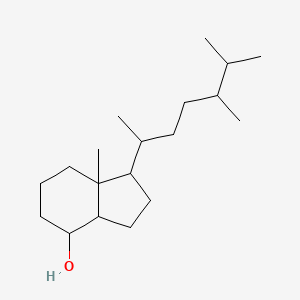
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
